2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde
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Overview
Description
2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde typically involves the introduction of a trifluoromethyl group to a benzothiazole ring. One common method includes the reaction of 2-aminobenzothiazole with trifluoromethylating agents under controlled conditions. Another approach involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high purity and yield. The exact methods can vary depending on the desired application and the scale of production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 6-(Trifluoromethyl)benzo[d]thiazole
- 2-(Difluoromethylsulfonyl)benzo[d]thiazole
Comparison: The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H4F3NOS |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-6-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-6-2-1-5(4-14)3-7(6)15-8/h1-4H |
InChI Key |
RXTCSRPIQUGCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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